molecular formula C12H15F2NO4S2 B2814672 4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2305540-96-7

4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride

Cat. No. B2814672
CAS RN: 2305540-96-7
M. Wt: 339.37
InChI Key: PRMRLKGFEPTGQR-UHFFFAOYSA-N
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Description

“4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride” is a type of sulfonyl fluoride . Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .


Synthesis Analysis

Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of sulfonyl fluorides, including “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride”, involves a sulfur-fluorine bond . This bond is part of what makes sulfonyl fluorides attractive for various applications, particularly due to their resistance to hydrolysis under physiological conditions .


Chemical Reactions Analysis

Sulfonyl fluorides, such as “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride”, can engage with nucleophiles under suitable reaction conditions . This has led to new activation methods . The reaction between ribonucleosides and ex situ generated sulfonyl fluoride has also been developed .


Physical And Chemical Properties Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They possess a balance of reactivity and stability that is attractive for these applications .

Mechanism of Action

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have the ability to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .

Safety and Hazards

While specific safety and hazard information for “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride” is not available, it’s important to note that sulfonyl fluorides, in general, should be handled with care. For example, benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that there could be further developments and applications for sulfonyl fluorides, including “4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride”, in the future.

properties

IUPAC Name

4-[(3-fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S2/c13-9-2-1-3-10(8-9)15-21(18,19)12-6-4-11(5-7-12)20(14,16)17/h4-7,9-10,15H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMRLKGFEPTGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride

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